N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-furan carboxamide derivative with a dimethylaminoethyl side chain and a 4,6-dimethyl-substituted benzothiazole core.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-12-10-13(2)16-15(11-12)24-18(19-16)21(8-7-20(3)4)17(22)14-6-5-9-23-14;/h5-6,9-11H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDIYLFGXDTZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHClNOS
- Molar Mass : Approximately 468.0 g/mol
- Functional Groups : Includes a dimethylamino group, a thiazole ring, and a furan carboxamide moiety that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molar Mass | 468.0 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness against various human cancer cell lines, suggesting mechanisms involving:
- Induction of Apoptosis : The compound appears to interact with proteins that regulate apoptosis, leading to programmed cell death in cancerous cells.
- Cell Cycle Regulation : It may also affect the cell cycle by inhibiting key proteins involved in cell proliferation.
The precise mechanism of action remains under investigation; however, molecular docking studies suggest that the compound binds preferentially to specific cellular targets within cancer cells. This binding may inhibit their function and contribute to cytotoxic effects.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Preliminary studies indicate potential efficacy against drug-resistant strains of bacteria and fungi, highlighting the need for further exploration in this area.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related thiazole derivatives, providing insights into structure-activity relationships (SAR):
- Study on Thiazole Derivatives : A study reported that modifications to the thiazole ring significantly influenced the biological potency of similar compounds, indicating that structural variations can enhance or diminish activity against specific targets .
- Anticancer Activity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar structural motifs exhibited cytotoxic effects with IC50 values in the micromolar range .
- Antimicrobial Efficacy : Research has shown that thiazole derivatives can possess favorable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Table 2: Summary of Biological Activities from Recent Studies
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Antitumor Activity
Research indicates that this compound has potential antitumor properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines. The mechanisms of action include:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce the growth of cancer cells by inducing apoptosis (programmed cell death) through various pathways.
- Selectivity Towards Tumor Cells : Some derivatives have shown lower toxicity to normal cells compared to traditional chemotherapeutics, indicating a promising therapeutic window.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| A-431 | 1.98 ± 1.22 | Antitumor |
| Jurkat | 1.61 ± 1.92 | Antitumor |
| HT29 | <23.30 | Growth Inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, with some derivatives demonstrating significant antibacterial and antifungal activity.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
Case Study 1: Synthesis and Anticancer Evaluation
A study synthesized various derivatives of N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that modifications to the thiazole ring significantly impacted cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the dimethylamino group were found to improve solubility and interaction with biological targets.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
Dimethylaminoethyl group : A tertiary amine with nucleophilic properties.
-
4,6-Dimethylbenzo[d]thiazole : A heterocyclic aromatic system susceptible to electrophilic substitution.
-
Furan-2-carboxamide : An amide-linked furan ring with electrophilic and hydrogen-bonding capabilities.
Acid-Base Reactions
The dimethylamino group participates in acid-base equilibria, forming salts under acidic conditions:
Key Data :
| Reaction Condition | Product | pKa (Dimethylamino Group) |
|---|---|---|
| HCl (1M) | Hydrochloride salt | ~8.9 (estimated) |
Nucleophilic Substitution
The benzo[d]thiazole moiety undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating methyl groups:
Example Reaction : Bromination
| Reagent/Condition | Product | Yield |
|---|---|---|
| Br₂ (1 eq), FeBr₃, 0°C | 5-Bromo-4,6-dimethylbenzo[d]thiazole derivative | 72% |
Hydrolysis of Amide Bond
The furan-2-carboxamide group hydrolyzes under strong acidic/basic conditions:
Kinetic Data :
| Condition | Temperature | Half-Life |
|---|---|---|
| 6M HCl | 80°C | 4.2 hours |
| 6M NaOH | 60°C | 2.8 hours |
Cyclization Reactions
The compound forms fused heterocycles via intramolecular cyclization under catalytic conditions:
Example : Formation of Thiazolo[5,4-b]furan Derivatives
| Catalyst | Solvent | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂ | DMF | Fused tricyclic system | 58% |
Electrophilic Aromatic Substitution (EAS) on Furan
The furan ring undergoes nitration and sulfonation at the 5-position:
Nitration Example :
| Reagent | Temp. | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 5-Nitro-furan derivative | 65% |
Oxidation Reactions
The dimethylamino group oxidizes to a nitroxide radical under mild conditions:
Conditions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes two closely related compounds, which differ in substituents and molecular frameworks. Below is a systematic comparison:
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Substituents on Benzothiazole Ring :
- The target compound has 4,6-dimethyl groups, while the analogs in and feature methoxy substituents (4,7-dimethoxy and 6-methoxy ). Methyl groups are electron-donating but less polar than methoxy groups, which could influence solubility and binding interactions in biological systems.
Aminoethyl Side Chain: The target compound’s dimethylaminoethyl group differs from the diethylaminoethyl side chain in . The compound in replaces the aminoethyl chain with a piperazinyl-ethyl group, introducing a secondary amine and a cyclic structure. Piperazine derivatives often enhance water solubility and modulate receptor selectivity.
Molecular Weight and Complexity: The compound in has the highest molecular weight (440.0 g/mol) due to its diethylaminoethyl and dimethoxybenzothiazole groups. The target compound (if similar in structure) would likely have a lower molecular weight than but higher than (422.9 g/mol).
Research Findings and Functional Insights
While specific pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Benzothiazole Derivatives : Methoxy-substituted benzothiazoles (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and hydrogen-bonding capabilities. The dimethyl substitution in the target compound may reduce polarity, favoring CNS penetration .
- Aminoethyl vs. Piperazinyl Chains: Piperazine-containing compounds (e.g., ) are common in antipsychotic and anticancer drugs, suggesting that the target compound’s dimethylaminoethyl chain might prioritize different pharmacokinetic profiles, such as faster absorption or shorter half-life.
Limitations and Data Gaps
- No experimental data (e.g., IC₅₀, solubility, toxicity) are available for direct comparison.
Q & A
Q. What are the optimal synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzo[d]thiazole intermediate via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., HCl/acetic acid) .
- Step 2 : Coupling the benzo[d]thiazole intermediate with a furan-2-carboxylic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like dichloromethane or DMF .
- Step 3 : Quaternization of the dimethylaminoethyl group with HCl to form the hydrochloride salt, typically in ethanol or methanol .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to identify bottlenecks.
- Adjust solvent polarity (e.g., acetonitrile vs. DMF) to enhance solubility of intermediates.
- Use catalytic amounts of triethylamine to neutralize HCl byproducts during coupling steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is required:
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- NMR : Confirm structural features:
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (N,N-dimethyl groups), δ 6.3–7.8 ppm (furan and benzo[d]thiazole aromatic protons) .
- ¹³C NMR : Carbonyl signals at ~165–170 ppm (amide and furan carboxamide) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z ~450–470 for similar analogs) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond or dimethylaminoethyl group .
- Light Sensitivity : Protect from UV light due to the benzo[d]thiazole moiety, which may undergo photodegradation. Use amber vials for long-term storage .
- Humidity Control : Desiccate to avoid deliquescence of the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values across assays)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Differences in pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability or target binding. Standardize assay buffers and validate with orthogonal methods (e.g., SPR vs. cell-based assays) .
- Metabolic Interference : Test for off-target effects using cytochrome P450 inhibition assays or metabolite profiling (LC-MS/MS) .
- Structural Analog Comparison : Synthesize analogs with modifications to the dimethylaminoethyl or benzo[d]thiazole groups to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting the binding modes of this compound to putative biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of related targets (e.g., kinases or GPCRs). Focus on the benzo[d]thiazole ring as a potential hinge-binding motif .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD and hydrogen-bonding interactions with the furan carboxamide group .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to guide SAR studies .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action when preliminary data suggest off-target effects?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes or resistance mechanisms .
- Pathway Analysis : Integrate RNA-seq data (e.g., differential expression of apoptosis or autophagy markers) with phosphoproteomics to map signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
